molecular formula C21H22N2O3S B10857221 ATP synthase inhibitor 2

ATP synthase inhibitor 2

Cat. No.: B10857221
M. Wt: 382.5 g/mol
InChI Key: WIDVPHSBAXLSEU-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATP synthase inhibitor 2 is a compound that specifically inhibits the activity of ATP synthase, an essential enzyme responsible for the synthesis of adenosine triphosphate (ATP) in cells. ATP synthase is found in the inner membranes of mitochondria, thylakoid membranes of chloroplasts, and the plasma membranes of bacteria. The inhibition of ATP synthase disrupts the production of ATP, which is the primary energy currency of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATP synthase inhibitor 2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include:

Chemical Reactions Analysis

Types of Reactions: ATP synthase inhibitor 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional properties .

Scientific Research Applications

ATP synthase inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

ATP synthase inhibitor 2 exerts its effects by binding to specific sites on the ATP synthase enzyme, thereby blocking the proton flow necessary for ATP synthesis. This inhibition disrupts the electrochemical gradient across the membrane, preventing the conversion of adenosine diphosphate (ADP) to ATP. The molecular targets and pathways involved include the F0 and F1 subunits of ATP synthase, which are essential for its rotary catalytic mechanism .

Comparison with Similar Compounds

Uniqueness: ATP synthase inhibitor 2 is unique in its specific binding affinity and inhibitory potency compared to other inhibitors. Its distinct chemical structure allows for targeted inhibition with potentially fewer off-target effects, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate

InChI

InChI=1S/C21H22N2O3S/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2/h3-10,12,19,22,24H,11,13H2,1-2H3/t19-/m0/s1

InChI Key

WIDVPHSBAXLSEU-IBGZPJMESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC

Origin of Product

United States

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